4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a fluorinated aromatic compound that can be synthesized through various methods. One reported method involves the bromination of 2,3,5,6-tetrafluorobenzonitrile with elemental bromine in the presence of a Lewis acid catalyst like aluminum chloride []. The resulting product can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity [].
While detailed research on the specific applications of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is limited, its properties suggest potential applications in various scientific research fields:
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a halogenated aromatic compound characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring, along with a nitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 227.03 g/mol. The compound is known for its unique electronic properties due to the presence of highly electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.
There is no scientific literature available on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.
The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzonitrile can be achieved through several methods:
4-Bromo-2,3,5,6-tetrafluorobenzonitrile finds applications in various fields:
Studies investigating the interactions of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with other molecules reveal its ability to participate in π-π stacking interactions and halogen bonding. These interactions are crucial for understanding its behavior in solid-state applications and its potential role in biological systems .
Several compounds share structural features with 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2-fluorobenzonitrile | C7H4BrF1N | Fewer fluorine atoms; less electron-withdrawing effect. |
2-Bromo-3,4-difluorobenzonitrile | C7H4BrF2N | Different substitution pattern; impacts reactivity. |
4-Bromo-3-nitrobenzonitrile | C7H4BrN2O2 | Contains a nitro group instead of fluorines; alters polarity and reactivity. |
The presence of multiple fluorine atoms in 4-bromo-2,3,5,6-tetrafluorobenzonitrile distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and influencing its chemical reactivity and stability.
Irritant